Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Methyl group (CH₃): Attached to the thiazole ring.
Quinoline moiety: Contains a hydroxy group (OH) at position 4.
Thiazole ring: A five-membered ring with sulfur and nitrogen atoms.
Carboxylate group (COO⁻): Positioned at the 5-carbon of the thiazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The esterification of the resulting thiazole carboxylic acid with methanol yields the desired methyl ester.
Reaction Conditions:Condensation: 4-hydroxyquinoline-3-carbaldehyde reacts with thiosemicarbazide in the presence of a suitable catalyst.
Cyclization: The intermediate formed undergoes cyclization to form the thiazole ring.
Esterification: The thiazole carboxylic acid reacts with methanol to form the methyl ester.
Industrial Production: While industrial-scale production methods may vary, the synthetic steps outlined above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions.
Substitution: The thiazole ring may participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents or nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield quinoline-3-carboxylic acid derivatives.
- Substitution could lead to various alkylated or substituted thiazole derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antimicrobial or anticancer properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of other bioactive compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H13N3O4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H13N3O4S/c1-8-13(15(22)23-2)24-16(18-8)19-14(21)10-7-17-11-6-4-3-5-9(11)12(10)20/h3-7H,1-2H3,(H,17,20)(H,18,19,21) |
InChI Key |
WUHIUFHLFBVBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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